molecular formula C13H18O2S B14270622 Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester CAS No. 133756-18-0

Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester

Cat. No.: B14270622
CAS No.: 133756-18-0
M. Wt: 238.35 g/mol
InChI Key: JSWCIZWKECARAN-UHFFFAOYSA-N
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Description

Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of ethanethioic acid, featuring a phenylmethoxy group and a tert-butyl ester group

Preparation Methods

The synthesis of ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester typically involves esterification reactions. One common method is the reaction of ethanethioic acid with phenylmethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents and conditions for these reactions include organic solvents like dichloromethane and temperature control to ensure selective reactions. Major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.

Scientific Research Applications

Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing prodrugs that can be activated in specific biological environments.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release active compounds, while the phenylmethoxy group can participate in aromatic interactions. These interactions can modulate biological pathways and enzyme activities, contributing to the compound’s effects.

Comparison with Similar Compounds

Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester can be compared with similar compounds such as:

    Ethanethioic acid, (phenylthio)-, S-(1,1-dimethylethyl) ester: This compound has a phenylthio group instead of a phenylmethoxy group, leading to different reactivity and applications.

    Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylpropyl) ester: The difference in the ester group affects the compound’s physical properties and reactivity. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

133756-18-0

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

S-tert-butyl 2-phenylmethoxyethanethioate

InChI

InChI=1S/C13H18O2S/c1-13(2,3)16-12(14)10-15-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

JSWCIZWKECARAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=O)COCC1=CC=CC=C1

Origin of Product

United States

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